molecular formula C11H15NO4S B044558 propachlor ESA CAS No. 123732-85-4

propachlor ESA

Cat. No.: B044558
CAS No.: 123732-85-4
M. Wt: 257.31 g/mol
InChI Key: BFSZJLBDHMMCAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Propachlor ethanesulfonic acid is typically synthesized through the degradation of propachlor. The degradation process involves microbial action that converts propachlor into its ethanesulfonic acid metabolite . The synthetic route involves the transformation of propachlor through nucleophilic substitution by dithionite, resulting in the formation of propachlor ethanesulfonic acid .

Industrial Production Methods

Industrial production of propachlor ethanesulfonic acid involves the large-scale synthesis of propachlor followed by its controlled degradation to produce the ethanesulfonic acid metabolite. This process is carried out under specific conditions to ensure the efficient conversion of propachlor to propachlor ethanesulfonic acid .

Scientific Research Applications

Comparison with Similar Compounds

Propachlor ethanesulfonic acid is similar to other chloroacetanilide herbicide metabolites, such as:

Propachlor ethanesulfonic acid is unique due to its specific molecular structure and the conditions required for its formation. Its role as a metabolite of propachlor distinguishes it from other similar compounds .

Properties

IUPAC Name

2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-9(2)12(10-6-4-3-5-7-10)11(13)8-17(14,15)16/h3-7,9H,8H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSZJLBDHMMCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20891452
Record name 2-[(1-Methylethyl)phenylamino]-2-oxoethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123732-85-4
Record name 2-[(1-Methylethyl)phenylamino]-2-oxoethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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